Disodium 1-lauryl sulfosuccinate
Overview
Description
Disodium 1-Lauryl Sulfosuccinate is a low-irritation surfactant with medium detergency and excellent hard water resistant properties widely used in hair & skin care . It is a sulfate-free primary anionic surfactant with excellent foaming capacity . It is significantly milder than Sodium Lauryl Sulfate but still delivers great cleansing .
Synthesis Analysis
Disodium 1-Lauryl Sulfosuccinate is obtained via an esterification and sulfonation reaction. In the esterification reaction, lauryl alcohol and maleic anhydride react to form lauryl maleate . In the sulfonation reaction, lauryl maleate reacts with sodium bisulfite to produce the byproduct, Disodium Lauryl Sulfosuccinate .Molecular Structure Analysis
The molecular formula of Disodium 1-Lauryl Sulfosuccinate is C17H30Na2O7S . The average mass is 424.460 Da and the monoisotopic mass is 424.150757 Da .Chemical Reactions Analysis
Disodium 1-Lauryl Sulfosuccinate is a surfactant, and like other surfactants, it is amphiphilic. It thus migrates to the surface of liquids, where its alignment and aggregation with other molecules lowers the surface tension . This allows for easier spreading and mixing of the liquid .Physical And Chemical Properties Analysis
Disodium 1-Lauryl Sulfosuccinate is soluble in water . It is stable in weak acid, weak alkali, and hard water . Under strong acid or strong alkali, it easily hydrolyzes .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;5-dodecoxy-5-oxo-4-sulfonatopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-24-17(20)15(25(21,22)23)12-13-16(18)19;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIPVZDEMRWWQE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Na2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940601 | |
Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 1-lauryl sulfosuccinate | |
CAS RN |
19040-44-9 | |
Record name | Disodium lauryl sulfosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISODIUM 1-LAURYL SULFOSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79W63DF3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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